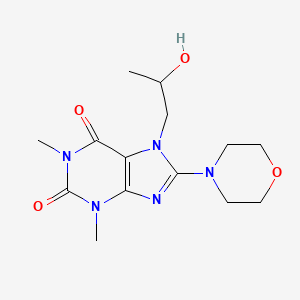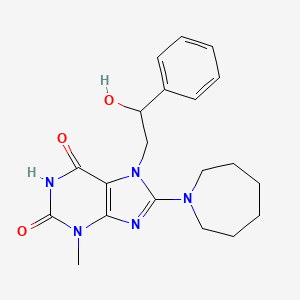
4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one (4-BD-EPP) is a novel small molecule that has been extensively investigated for its potential applications in the fields of pharmaceuticals, biochemistry, and physiology. 4-BD-EPP is a member of the benzodiazole family of compounds and is composed of a benzodiazole ring attached to a pyrrolidine ring. 4-BD-EPP has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant properties. 4-BD-EPP has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one has been extensively studied for its potential applications in the fields of pharmaceuticals, biochemistry, and physiology. In the pharmaceutical field, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. In the field of biochemistry, this compound has been investigated for its potential use in the study of enzyme and receptor binding, as well as its potential to modulate the activity of various enzymes. In the field of physiology, this compound has been studied for its potential to modulate the activity of various hormones and neurotransmitters.
Wirkmechanismus
The mechanism of action of 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one is not fully understood; however, it is believed to act by modulating the activity of various enzymes and receptors. In particular, this compound is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the brain. This compound is also believed to act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of serotonin in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood; however, it has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, this compound has been found to modulate the activity of various enzymes and receptors, including acetylcholinesterase and the serotonin receptor 5-HT1A.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, this compound has been found to possess a wide range of biological activities and to modulate the activity of various enzymes and receptors. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
For the use of 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one include further investigations into its potential applications in the fields of pharmaceuticals, biochemistry, and physiology. In particular, further studies are needed to understand the mechanism of action of this compound and to investigate its potential use in the treatment of various diseases. Additionally, further studies are needed to investigate the potential use of this compound in the study of enzyme and receptor binding, as well as its potential to modulate the activity of various enzymes. Finally, further studies are needed to investigate the potential use of this compound as an anti-inflammatory, anti-cancer, and anti-oxidant agent.
Synthesemethoden
4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one can be synthesized through a variety of methods, including the reaction of a benzodiazole and a pyrrolidine. The reaction of 1H-1,3-benzodiazole and 2-ethoxyphenylpyrrolidine yields this compound. The reaction is typically carried out in an inert atmosphere and at room temperature. The reaction can be further optimized by varying the reaction temperature, the concentration of the reactants, and the reaction time.
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-17-10-6-5-9-16(17)22-12-13(11-18(22)23)19-20-14-7-3-4-8-15(14)21-19/h3-10,13H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWZYFVCGGIUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6498674.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498682.png)

![8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498699.png)

![3-[(4-fluorophenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6498712.png)
![N-(2,3-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6498728.png)
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B6498731.png)
![N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498736.png)
![N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498750.png)
![N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498754.png)
![2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B6498764.png)
![N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6498769.png)
![4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B6498780.png)